5-phenyl-1H-pyrrole-3-carbonitrile
Overview
Description
5-Phenyl-1H-pyrrole-3-carbonitrile is a chemical compound with the molecular formula C11H8N2 and a molecular weight of 168.19462 . It is commonly used in industrial and scientific research .
Synthesis Analysis
The synthesis of pyrrole derivatives, including this compound, often involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the use of compound II, acetone, glacial acetic acid, palladium hydroxide, and Raney nickel .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a phenyl group and a carbonitrile group . More detailed structural analysis may be found in specific research articles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It is known to be a solid at room temperature .Scientific Research Applications
Corrosion Inhibition
5-phenyl-1H-pyrrole-3-carbonitrile derivatives have been extensively studied for their application as corrosion inhibitors. For instance, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles were found effective in inhibiting mild steel corrosion in hydrochloric acid, showcasing their potential in industrial corrosion protection. The effectiveness of these compounds increases with concentration and they act primarily by adsorbing onto the metal surface. This application is supported by a mix of experimental and theoretical methods, including polarization studies and surface morphology investigations using scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Verma et al., 2015).
Insecticidal Agents
Certain pyrrole derivatives have shown promising results as insecticidal agents. A study conducted on various biologically active pyrrole derivatives found that compounds like 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids exhibited high insecticidal bioefficacy, particularly against Spodoptera littoralis, a type of cotton leafworm. These findings open up potential avenues for the development of new insecticidal substances (Abdelhamid et al., 2022).
Progesterone Receptor Modulators
This compound derivatives have also been explored in the context of progesterone receptor modulators, which are significant in addressing various female health concerns like contraception, fibroids, and certain breast cancers. A study reported a compound, 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348), demonstrating potent activity on progesterone receptor antagonist endpoints in various test models (Fensome et al., 2008).
Microwave Assisted Synthesis of Novel Compounds
Microwave-assisted synthesis techniques have been utilized to create novel this compound derivatives, showcasing an efficient and environmentally friendly approach to synthesizing these compounds. This method results in higher yields and less hazardous residue, making it a promising technique for future compound synthesis (Karati et al., 2022).
Formation in Vinylation Reactions
Studies have also focused on the formation of this compound derivatives during specific chemical reactions. For example, 5-phenyl-1-vinyl-1H-pyrrole-2-carbonitrile was observed as a product in the vinylation of 5-phenyl-1-vinyl-1H-pyrrole-2-carbaldehyde oxime with acetylene. This finding helps in understanding the reaction pathways and potential applications of these compounds in organic synthesis (Shmidt et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a pyrrole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-phenyl-1H-pyrrole-3-carbonitrile may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with pyrrole compounds, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-phenyl-1H-pyrrole-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCBCVFLFCKZJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122453-85-4 | |
Record name | 5-Phenyl-1H-pyrrole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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